A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Tyr(3,5-I₂)-OH
A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Tyr(3,5-I₂)-OH
Introduction
Fmoc-Tyr(3,5-I₂)-OH, or N-α-Fmoc-3,5-diiodo-L-tyrosine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of diiodotyrosine into peptide sequences offers a unique tool for structural biology, allowing for the introduction of heavy atoms for crystallographic phasing. Furthermore, the altered electronic and steric properties of the iodinated phenol side-chain can significantly modulate the biological activity and receptor-binding affinity of peptides. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and characterization of Fmoc-Tyr(3,5-I₂)-OH, designed for researchers, scientists, and professionals in drug development.
I. The Synthetic Strategy: Electrophilic Iodination of Tyrosine
The core of the synthesis lies in the electrophilic aromatic substitution on the phenol ring of a suitably protected tyrosine derivative. The electron-rich nature of the phenol ring makes it susceptible to attack by an electrophilic iodine species. The reaction proceeds via a classic SEAr mechanism, where the phenolate form of the tyrosine side chain plays a key role.[1]
Choosing the Right Starting Material and Iodinating Agent
The selection of the starting material is critical for a successful synthesis. While one could start with L-tyrosine and perform the iodination followed by Fmoc protection, a more common and controlled approach is to start with an N-terminally protected tyrosine derivative. Fmoc-Tyr-OH is a viable option; however, to minimize side reactions and improve solubility in organic solvents, a side-chain protected derivative such as Fmoc-Tyr(tBu)-OH can be advantageous.[2]
For the iodinating agent, molecular iodine (I₂) is the most common choice. However, I₂ itself is not a potent electrophile. Therefore, an activator or mediator is required to generate a more reactive iodinating species, such as the iodonium ion (I⁺). Silver salts, like silver sulfate (Ag₂SO₄), are effective mediators. The silver ion coordinates with iodine, polarizing the I-I bond and facilitating the electrophilic attack on the aromatic ring.[2]
II. Experimental Protocol: Synthesis of Fmoc-Tyr(3,5-I₂)-OH
This protocol is based on a silver-mediated iodination of Fmoc-Tyr(tBu)-OH, followed by the removal of the tert-butyl protecting group.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Tyr(tBu)-OH | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Novabiochem |
| Iodine (I₂) | ACS Reagent Grade | e.g., Sigma-Aldrich, Acros |
| Silver Sulfate (Ag₂SO₄) | ACS Reagent Grade | e.g., Sigma-Aldrich, Alfa Aesar |
| Methanol (MeOH) | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich, Oakwood Chemical |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich, Sorbent Technologies |
Step 1: Di-iodination of Fmoc-Tyr(tBu)-OH
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq.) in anhydrous methanol.
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Addition of Reagents: To the stirred solution, add silver sulfate (Ag₂SO₄, 1.2 eq.) followed by iodine (I₂, 1.2 eq.). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Conditions: Stir the reaction mixture at 50 °C for approximately 2 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the silver salts. Wash the filter cake with methanol.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 2: Deprotection of the Tyrosine Side-Chain
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Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection: Dissolve the crude, dried product from Step 1 in the cleavage cocktail and stir at room temperature for 2-3 hours.[3]
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Precipitation: After deprotection, precipitate the crude product by adding the TFA solution dropwise to a large volume of cold diethyl ether.
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Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual TFA and scavengers. Dry the crude Fmoc-Tyr(3,5-I₂)-OH under vacuum.
Diagram 1: Workflow for the synthesis of Fmoc-Tyr(3,5-I₂)-OH.
III. Purification Strategy: Isolating the Target Compound
The crude product from the synthesis is likely to contain a mixture of the starting material, the mono-iodinated intermediate, and the desired di-iodinated product. Therefore, a robust purification strategy is essential. Flash column chromatography is the preferred method for purification at a laboratory scale.
Experimental Protocol: Flash Column Chromatography
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Column Preparation: Pack a glass column with silica gel in a suitable solvent system, for example, a mixture of hexane and ethyl acetate.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. For example, a gradient of 10% to 50% ethyl acetate in hexane can be effective. The less polar starting material and mono-iodinated species will elute before the more polar di-iodinated product.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-Tyr(3,5-I₂)-OH as a solid.
Diagram 2: Purification workflow for Fmoc-Tyr(3,5-I₂)-OH.
IV. Characterization and Quality Control
Rigorous characterization is necessary to confirm the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for assessing the purity of the final product.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.
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Detection: UV absorbance at 214 nm and 280 nm.
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Expected Purity: ≥98%[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Tyr(3,5-I₂)-OH.
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¹H NMR: The spectrum should be consistent with the structure. Key signals to look for include the aromatic protons of the Fmoc group, the single aromatic proton on the di-iodinated tyrosine ring, and the characteristic protons of the amino acid backbone. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[5]
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¹³C NMR: This will show the expected number of carbon signals, including the two iodine-bearing carbons in the aromatic ring, which will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
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Technique: Electrospray Ionization (ESI) is commonly used.
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Expected Mass: The molecular weight of Fmoc-Tyr(3,5-I₂)-OH is 655.22 g/mol .[6] The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 656.23.
V. Storage and Handling
Fmoc-Tyr(3,5-I₂)-OH is light-sensitive and should be stored at 2-8°C, protected from light.[6] When stored as a solution, for example in DMSO, it should be kept at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), and protected from light.[6]
VI. Conclusion
The synthesis and purification of Fmoc-Tyr(3,5-I₂)-OH is a multi-step process that requires careful execution and rigorous quality control. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce high-purity Fmoc-Tyr(3,5-I₂)-OH for their applications in peptide synthesis and beyond. The strategic use of this unique amino acid derivative will continue to be a valuable tool in advancing our understanding of biological systems and in the development of novel therapeutics.
References
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Fiveable. (n.d.). Iodinated Tyrosine Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Zhang, X., et al. (2018). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Advances, 8(3), 1317-1326. Retrieved from [Link]
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Steer, A. M., et al. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Tetrahedron Letters, 59(28), 2644-2646. Retrieved from [Link]
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Fmoc-Tyr(3,5-diI)-OH. (n.d.). Aapptec. Retrieved from [Link]
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Fmoc-Tyr(3,5-I2)-OH. (n.d.). Ruifu Chemical. Retrieved from [Link]
Sources
- 1. New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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